An In-depth Technical Guide to 4-Aminobenzo-12-crown-4: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Aminobenzo-12-crown-4: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzo-12-crown-4 is a functionalized macrocyclic polyether that has garnered significant interest for its selective ionophoric properties, particularly its affinity for lithium cations. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Aminobenzo-12-crown-4, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications in ion separation and materials science. The inclusion of quantitative data in structured tables and visual diagrams of key processes aims to facilitate a deeper understanding and practical application of this compound in research and development.
Core Properties of 4-Aminobenzo-12-crown-4
4-Aminobenzo-12-crown-4 is a solid, neutral, and colorless compound soluble in water, ethanol, and dimethyl sulfoxide.[1] Its structure, featuring a 12-crown-4 ether ring fused to an aminobenzene moiety, is central to its function. The crown ether's cavity size is particularly suited for complexing with small cations, while the amino group provides a reactive handle for immobilization and modulation of the molecule's electronic properties.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computational properties of 4-Aminobenzo-12-crown-4 is presented in Table 1. Spectroscopic data, essential for its identification and characterization, are detailed in Table 2. While specific experimental spectra for 4-Aminobenzo-12-crown-4 are not widely published, the provided data is based on typical values for closely related aminobenzo crown ethers and serves as a reliable reference.
Table 1: Physicochemical and Computational Properties of 4-Aminobenzo-12-crown-4
| Property | Value | Reference |
| CAS Number | 78554-68-4 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₄ | [1] |
| Molecular Weight | 239.27 g/mol | [1][2] |
| Melting Point | 86 °C | [1] |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage Temperature | 2°C - 8°C | [1] |
| Topological Polar Surface Area (TPSA) | 62.94 Ų | [3] |
| logP (octanol/water) | 1.0732 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Table 2: Illustrative Spectroscopic Data for 4-Aminobenzo-12-crown-4
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | 3.6–4.2 | Crown ether O–CH₂–CH₂–O protons |
| 6.8–7.2 | Aromatic protons | |
| ¹³C NMR | 70–75 | Ethylene oxide carbons |
| 115–150 | Aromatic carbons |
Note: This data is illustrative and based on values for related aminobenzo crown ethers.[2]
Synthesis of 4-Aminobenzo-12-crown-4
The most common and well-documented synthesis of 4-Aminobenzo-12-crown-4 is a two-step process. This process begins with the nitration of its parent compound, benzo-12-crown-4, followed by the reduction of the resulting nitro-intermediate.[2]
Caption: Synthesis workflow for 4-Aminobenzo-12-crown-4.
Experimental Protocol: Nitration of Benzo-12-crown-4
This procedure details the synthesis of 4-Nitrobenzo-12-crown-4, the precursor to 4-Aminobenzo-12-crown-4.
Materials:
-
Benzo-12-crown-4
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Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
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Separatory funnel
-
Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a clean, dry flask, dissolve Benzo-12-crown-4 in a minimal amount of a suitable solvent, such as glacial acetic acid.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred solution of Benzo-12-crown-4, maintaining the reaction temperature below 10°C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture over crushed ice and water to precipitate the crude 4-Nitrobenzo-12-crown-4.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-Nitrobenzo-12-crown-4.
Experimental Protocol: Reduction of 4-Nitrobenzo-12-crown-4
This protocol describes the conversion of 4-Nitrobenzo-12-crown-4 to the final product, 4-Aminobenzo-12-crown-4, via catalytic hydrogenation.
Materials:
-
4-Nitrobenzo-12-crown-4
-
Ethanol (or another suitable solvent)
-
Palladium on carbon catalyst (Pd/C, 10%)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or another filter aid
-
Rotary evaporator
Procedure:
-
Dissolve 4-Nitrobenzo-12-crown-4 in ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to the hydrogenation apparatus and purge the system with nitrogen gas before introducing hydrogen gas.
-
Pressurize the system with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to recover any adsorbed product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-Aminobenzo-12-crown-4.
-
If necessary, purify the product further by column chromatography or recrystallization.
Ion Complexation and Selectivity
The defining property of 4-Aminobenzo-12-crown-4 is its ability to selectively bind cations, a phenomenon governed by the "size-match" concept. The stability of the complex formed is highest when the diameter of the cation closely matches the cavity size of the crown ether. For 12-crown-4 and its derivatives, the cavity is ideally sized for the lithium ion (Li⁺).
Caption: Mechanism of ion complexation by 4-Aminobenzo-12-crown-4.
Table 3: Stability Constants (log Kₛ) of 12-Crown-4 with Alkali Metal Cations
| Cation | Ionic Diameter (Å) | log Kₛ |
| Li⁺ | 1.52 | 2.8 |
| Na⁺ | 2.04 | 1.7 |
| K⁺ | 2.76 | 1.2 |
| Rb⁺ | 2.98 | <1 |
| Cs⁺ | 3.34 | <1 |
Source: Data compiled from multiple thermodynamic studies.[2]
Applications in Research and Development
The unique properties of 4-Aminobenzo-12-crown-4 make it a valuable tool in various scientific and industrial applications, primarily centered around its selective ion-binding capabilities.
Ion Separation and Extraction
A significant application of 4-Aminobenzo-12-crown-4 is in the selective extraction of lithium ions from brines and other aqueous solutions.[1] This is often achieved by immobilizing the crown ether onto a solid support, such as a polymer membrane or porous framework.[2]
Experimental Protocol: Liquid-Liquid Extraction of Lithium Ions
This protocol provides a general framework for evaluating the lithium extraction efficiency of 4-Aminobenzo-12-crown-4.
Materials:
-
Aqueous solution containing a known concentration of lithium chloride (LiCl) and other alkali metal chlorides (e.g., NaCl, KCl).
-
Organic phase: 4-Aminobenzo-12-crown-4 dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).
-
Separatory funnels.
-
pH meter.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for cation analysis.
Procedure:
-
Prepare an aqueous feed solution containing a mixture of alkali metal chlorides with known concentrations.
-
Prepare the organic extractant solution by dissolving a specific concentration of 4-Aminobenzo-12-crown-4 in the chosen organic solvent.
-
In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic extractant solution.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for phase transfer and complexation to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully collect both the aqueous (raffinate) and organic phases.
-
Back-extract the cations from the organic phase by shaking it with a fresh aqueous solution of a strong acid (e.g., HCl) to protonate the crown ether and release the complexed cations.
-
Analyze the cation concentrations in the initial feed solution, the raffinate, and the back-extracted aqueous solution using ICP-AES or AAS.
-
Calculate the distribution ratio (D) and the separation factor (α) to quantify the extraction efficiency and selectivity.
Functionalized Materials and Sensors
The amino group of 4-Aminobenzo-12-crown-4 serves as a versatile anchor for its covalent attachment to various materials, including polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[2] This functionalization imparts the ion-selective properties of the crown ether to the bulk material, enabling the development of:
-
Ion-selective membranes: For applications in water purification, resource recovery, and electrochemical devices.
-
Chromatographic stationary phases: For the analytical separation of cations.
-
Chemical sensors: Where the binding of a target cation induces a measurable optical or electrochemical signal.
Caption: General workflow for creating functionalized materials.
Safety and Handling
4-Aminobenzo-12-crown-4 should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, as recommended at 2°C - 8°C.[1]
Conclusion
4-Aminobenzo-12-crown-4 is a specialized chemical with well-defined properties that make it highly effective for the selective complexation of lithium ions. Its straightforward synthesis and the versatility of its amino functional group for immobilization on various substrates underscore its importance in the development of advanced materials for ion separation, sensing, and other applications. This guide has provided the core technical information and experimental frameworks necessary for researchers and professionals to effectively utilize 4-Aminobenzo-12-crown-4 in their work. Further research into the precise thermodynamic and kinetic parameters of its ion-binding in various systems will continue to expand its utility.
